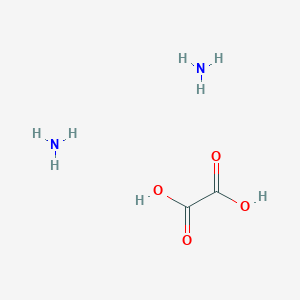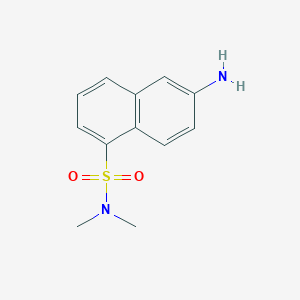
Chloromethane-d3
Descripción general
Descripción
Chloromethane-d3, also known as Methyl-d3 chloride, is a derivative of methane where three of the hydrogen atoms are replaced by deuterium (D) and one hydrogen atom is replaced by a chlorine atom . It has a molecular weight of 53.506 .
Synthesis Analysis
Chloromethane-d3 is a crucial reagent in industrial chemistry . It is used extensively in the synthesis of other products. Chlorine derivatives of methane, such as dichloromethane and chloroform, play a key role in industrial chemistry . They are used in reactions with phosphines or amines in the formation of the corresponding alkylated products .
Molecular Structure Analysis
The molecular formula of Chloromethane-d3 is CD3Cl . It is a derivative of methane, where three of the hydrogen atoms are replaced by deuterium (D) and one hydrogen atom is replaced by a chlorine atom .
Chemical Reactions Analysis
Chloromethane-d3 undergoes various chemical reactions. For instance, it has been studied for its reaction with atmospheric species . The reaction of the simplest Criegee intermediate CH2OO with methane has been performed using density functional theory (DFT) method and high-level calculations .
Physical And Chemical Properties Analysis
Chloromethane-d3 is a colorless, flammable gas with a faint-sweet odor . It is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .
Aplicaciones Científicas De Investigación
Quantum Computing Research
Chloromethane-d3 has been utilized in quantum computational studies, particularly in simulations of chemical reactions. For instance, it’s used to model the bimolecular nucleophilic substitution (SN2) reaction pathways, providing insights into reaction mechanisms at the quantum level .
Safety and Hazards
Exposure to Chloromethane-d3 can cause symptoms resembling drunkenness and impaired ability to perform simple tasks . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding dust formation, not breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Mecanismo De Acción
Chloromethane-d3, also known as chloro(trideuterio)methane, is a compound with the molecular formula CD3Cl . It is a variant of chloromethane where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Here is an overview of its mechanism of action:
Biochemical Pathways
Research on chloromethane-degrading microbes suggests that these organisms can metabolize chloromethane through specific biochemical pathways . It’s plausible that Chloromethane-d3 might be involved in similar pathways.
Pharmacokinetics
Given its gaseous form and its chemical properties , it can be inferred that it might be readily absorbed and distributed in the body. More research is needed to understand its metabolism and excretion.
Propiedades
IUPAC Name |
chloro(trideuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMKBQYUWJMIP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149501 | |
| Record name | Chloromethane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethane-d3 | |
CAS RN |
1111-89-3 | |
| Record name | Chloromethane-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethane-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

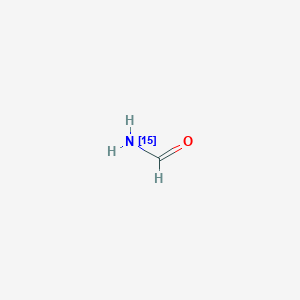
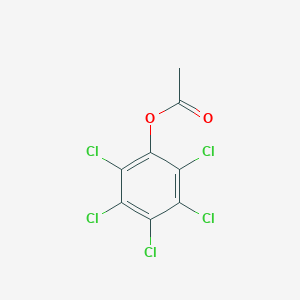

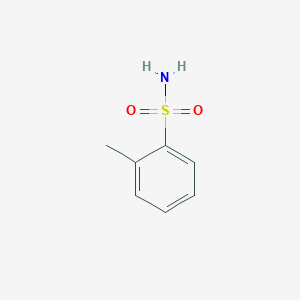
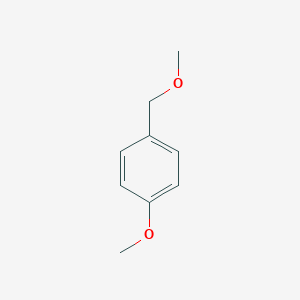
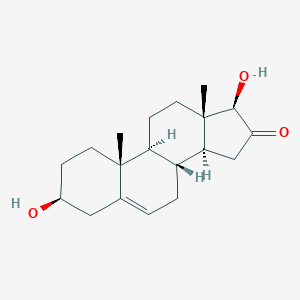

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)




